5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Description

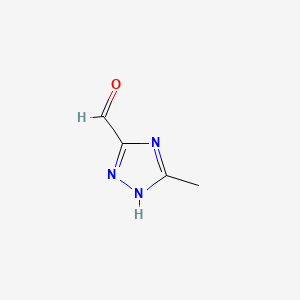

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNWXXKJPZYOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337821 | |

| Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56804-98-9 | |

| Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, this compound is a highly valuable synthetic intermediate. Its aldehyde functionality offers a versatile anchor for constructing complex molecular architectures, including Schiff bases and hydrazones, which are pivotal in developing novel pharmaceuticals. This technical guide provides a comprehensive, experience-driven framework for the logical synthesis, purification, and detailed characterization of this target compound. We delve into the causality behind methodological choices, presenting self-validating protocols grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important building block.

The Strategic Importance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the 1,2,4-triazole ring system holds a place of distinction.[1][2][3] This five-membered ring, containing three nitrogen atoms, is not merely a structural component but an active pharmacophore. Its unique electronic properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, allow it to interact with high affinity at various biological receptors.[1]

The versatility of the 1,2,4-triazole moiety is evidenced by its presence in a wide spectrum of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1][4] The introduction of a carbaldehyde group at the 3-position, as in our target molecule, transforms the stable triazole core into a reactive platform for further chemical elaboration, making it a key precursor for generating libraries of potential drug candidates.[5]

Physicochemical Properties and Structural Identity

Before embarking on synthesis, a thorough understanding of the target molecule's fundamental properties is essential. This compound is a small molecule whose identity is confirmed by a combination of its physical constants and spectroscopic signatures.

| Property | Value | Source |

| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carbaldehyde | [6] |

| CAS Number | 56804-98-9 | [6][7] |

| Molecular Formula | C₄H₅N₃O | [6][7] |

| Molecular Weight | 111.10 g/mol | [6] |

| Canonical SMILES | CC1=NC(=NN1)C=O | [6][7] |

| Tautomerism | Exists in 1H and 4H tautomeric forms, with the 1H form generally being more stable. | [1][3] |

A Proposed Strategic Synthesis Pathway

While direct, single-step syntheses of 3-formyl-1,2,4-triazoles can be challenging, a robust and logical multi-step approach can be designed based on well-established transformations in heterocyclic chemistry. The following pathway is proposed for its reliability, use of common reagents, and control over each chemical transformation.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 56804-98-9 | GCA80498 [biosynth.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This document, crafted from the perspective of a Senior Application Scientist, offers insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation and data from related 1,2,4-triazole derivatives.

Molecular Structure and Tautomerism

This compound possesses a five-membered triazole ring, a synthetically versatile pharmacophore known for a wide range of biological activities.[1][2] The presence of both a methyl and a carbaldehyde substituent on the triazole core introduces distinct electronic features that can be elucidated through spectroscopic methods. It is important to consider the potential for tautomerism in the 1,2,4-triazole ring system, where the proton on the nitrogen can potentially migrate.[3][4] However, for the purpose of this guide, we will focus on the characterization of the named 4H-tautomer.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound. While experimental data for this specific molecule is not widely published, these predictions are based on the analysis of its functional groups and comparison with structurally similar compounds reported in the literature.[5][6][7]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be relatively simple, providing clear signals for the methyl, aldehyde, and NH protons. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the aldehyde group.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| NH Proton (ring) | 13.0 - 15.0 | Broad Singlet | 1H |

| Methyl Protons (-CH₃) | 2.3 - 2.8 | Singlet | 3H |

-

Aldehyde Proton (δ 9.5 - 10.5): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic triazole ring, resulting in a downfield chemical shift.

-

NH Proton (δ 13.0 - 15.0): The proton on the triazole ring nitrogen is expected to be a broad singlet and appear at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding. This peak would be exchangeable with D₂O.

-

Methyl Protons (δ 2.3 - 2.8): The methyl protons are attached to the triazole ring and will appear as a sharp singlet in the upfield region compared to the other protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 180 - 190 |

| Triazole Ring Carbon (C3) | 155 - 165 |

| Triazole Ring Carbon (C5) | 145 - 155 |

| Methyl Carbon (-CH₃) | 10 - 15 |

-

Aldehyde Carbonyl (δ 180 - 190): The carbonyl carbon of the aldehyde is significantly deshielded and will appear at the most downfield region of the spectrum.

-

Triazole Ring Carbons (δ 145 - 165): The two carbons within the triazole ring are expected to have distinct chemical shifts due to the different substituents. The carbon attached to the aldehyde group (C3) will likely be more deshielded than the carbon attached to the methyl group (C5).

-

Methyl Carbon (δ 10 - 15): The carbon of the methyl group will be the most shielded carbon and will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (ring) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aldehyde) | 2700 - 2900 | Medium |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N Stretch (ring) | 1600 - 1650 | Medium |

| C-N Stretch (ring) | 1250 - 1350 | Medium |

-

N-H Stretch (3100 - 3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the triazole ring, with the broadening due to hydrogen bonding.

-

C-H Stretch (aldehyde, 2700 - 2900 cm⁻¹): A medium intensity peak in this region is indicative of the C-H bond of the aldehyde group.

-

C=O Stretch (aldehyde, 1680 - 1710 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the aldehyde.

-

C=N and C-N Stretches: The vibrations of the triazole ring will give rise to several bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z |

| [M]⁺ | 111.04 |

| [M-CHO]⁺ | 82.04 |

| [M-N₂]⁺ | 83.05 |

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₄H₅N₃O), which is approximately 111.10 g/mol .[8]

-

Fragmentation Pattern: Common fragmentation pathways could include the loss of the formyl group (-CHO) resulting in a fragment at m/z 82, or the loss of a nitrogen molecule (N₂) from the triazole ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are standardized protocols for obtaining NMR, IR, and MS data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or KBr pellet.

-

Collect the sample spectrum and ratio it against the background.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.

-

Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and key fragments.

Visualization of Key Structural Features

The following diagrams illustrate the molecular structure and the key protons for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Key proton assignments for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds. The structural insights gained from these spectroscopic techniques are fundamental to advancing the development of new therapeutic agents and functional materials.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ripublication.com [ripublication.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 7. jocpr.com [jocpr.com]

- 8. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde: A Versatile Heterocyclic Building Block—Properties, Reactivity, and Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1] Within this class, 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde emerges as a particularly strategic synthetic intermediate. Its unique architecture, combining the stable, bio-isosteric triazole ring with a highly reactive aldehyde functional group, provides a versatile platform for the synthesis of diverse molecular libraries. This guide offers a comprehensive technical overview of its chemical properties, explores the nuances of its reactivity, and presents its applications as a pivotal building block in drug discovery and agrochemical development. We will delve into detailed reaction mechanisms, provide field-proven experimental protocols, and underscore the causality behind synthetic choices to empower researchers in leveraging this potent molecule.

Molecular Structure and Physicochemical Properties

This compound (CAS: 56804-98-9) is a five-membered heterocyclic compound featuring three nitrogen atoms and two carbon atoms in the aromatic ring.[2][3] The core structure is substituted with a methyl group at the C5 position and a carbaldehyde (aldehyde) group at the C3 position.

Tautomerism

A critical feature of the 1,2,4-triazole ring is its capacity for tautomerism, where the proton on the ring nitrogen can migrate. The molecule primarily exists in two tautomeric forms: the 1H- and 4H- tautomers. Theoretical and experimental studies on unsubstituted 1,2,4-triazole suggest the 1H- tautomer is generally more stable.[1][3] The specific substitution pattern of this compound influences the equilibrium, but both forms can be present, impacting the molecule's reactivity, particularly in N-alkylation reactions.

Caption: Tautomeric equilibrium of 5-Methyl-1,2,4-triazole-3-carbaldehyde.

Physicochemical Data Summary

The following table summarizes key computed and identifying properties for the compound, primarily sourced from the PubChem database.[2] This data is essential for experimental planning, including solvent selection and reaction stoichiometry calculations.

| Property | Value | Source |

| CAS Number | 56804-98-9 | [2] |

| Molecular Formula | C₄H₅N₃O | [2] |

| Molecular Weight | 111.10 g/mol | [2] |

| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carbaldehyde | [2] |

| SMILES | CC1=NC(=NN1)C=O | [2][4] |

| Predicted XLogP | 0.2 | [2][4] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dichotomous, driven by the distinct functionalities of the aldehyde group and the triazole ring. Understanding this dual reactivity is paramount for its effective use in synthesis.

Reactions of the Aldehyde Group

The aldehyde group is a potent electrophile and serves as the primary handle for molecular elaboration.[5]

-

Schiff Base Formation: This is one of the most valuable reactions for this substrate. Condensation with primary amines (anilines, alkylamines, or amino-heterocycles) under mild acidic catalysis or thermal conditions yields imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[6] The resulting C=N bond can be further reduced to a stable secondary amine, introducing flexibility and additional chiral centers if desired.

-

Reductive Amination: A one-pot procedure combining Schiff base formation with in-situ reduction (e.g., using NaBH₃CN or NaBH(OAc)₃). This is a highly efficient method for directly forming secondary amines, avoiding the isolation of the intermediate imine.

-

Wittig Reaction: Reaction with phosphorus ylides provides a classic and reliable method for C=C bond formation, allowing for the introduction of various substituted vinyl groups.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using KMnO₄ or Jones reagent), which is another key functional group for further derivatization, such as amide bond formation.[7] Conversely, it can be reduced to the primary alcohol (e.g., using NaBH₄), providing a site for ether or ester linkages.

Reactivity of the 1,2,4-Triazole Ring

The triazole ring is aromatic and relatively stable, but the ring nitrogens still possess nucleophilic character.

-

N-Alkylation/N-Arylation: The acidic N-H proton can be removed by a base, and the resulting triazolate anion can be alkylated or arylated. The regioselectivity (N1 vs. N2 vs. N4) is a critical consideration and is influenced by the tautomeric equilibrium, the nature of the electrophile, and reaction conditions. This reaction is crucial for modulating the pharmacokinetic properties (e.g., solubility, metabolic stability) of a drug candidate.

-

Electrophilic Substitution: While the triazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution, reactions can be forced under harsh conditions. However, functionalization is more commonly achieved by building the desired substituents into the precursors before ring formation.

Synthetic Strategies

A logical retrosynthetic approach would involve the oxidation of a more accessible precursor, 3,5-dimethyl-1,2,4-triazole, or building the ring from precursors already containing the aldehyde functionality or a protected equivalent.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. PubChemLite - this compound (C4H5N3O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 7. chemimpex.com [chemimpex.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Tautomerism in 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde derivatives

An In-depth Technical Guide to Tautomerism in 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these molecules are profoundly dictated by their structural dynamics, particularly prototropic tautomerism. This phenomenon, involving the migration of a proton, results in a dynamic equilibrium of isomers that can possess vastly different hydrogen bonding capabilities, steric profiles, and electronic distributions.[3][4] For drug development professionals, a precise understanding of a molecule's dominant tautomeric form is not merely academic; it is a critical prerequisite for rational drug design, as it governs molecular recognition at the biological target and influences ADME properties.[4][5] This guide provides a comprehensive technical analysis of the tautomeric equilibria in this compound and its derivatives. We will explore the structural possibilities, the key factors governing the tautomeric balance, and the integrated experimental and computational methodologies required for their definitive characterization.

Core Concepts: The Tautomeric Landscape

Substituted 1,2,4-triazoles present a complex tautomeric system, primarily due to the potential for proton migration between the three ring nitrogen atoms, a phenomenon known as annular tautomerism .[1][6] For the 5-methyl-1,2,4-triazole-3-carbaldehyde core, this results in three possible annular tautomers: the 1H, 2H, and 4H forms.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Biological Screening of Novel 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold, forming the structural cornerstone of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a highly attractive pharmacophore in medicinal chemistry.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

This guide focuses on a particularly promising, yet underexplored, subclass: derivatives of 5-methyl-4H-1,2,4-triazole-3-carbaldehyde. The presence of the aldehyde functionality at the 3-position offers a versatile synthetic handle for the creation of diverse molecular libraries, most notably Schiff bases and hydrazones.[1] These derivatives have shown significant potential in the development of novel therapeutic agents. This document provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of these novel chemical entities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Synthesis of this compound Derivatives: A Gateway to Chemical Diversity

The synthetic versatility of this compound is central to its utility in drug discovery. The aldehyde group serves as a reactive electrophile, readily undergoing condensation reactions with various nucleophiles to yield a diverse array of derivatives.

A. Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are synthesized via the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast commercial availability of primary amines.

-

Rationale: The formation of the azomethine (-C=N-) linkage introduces a key pharmacophoric element that can modulate the biological activity of the parent triazole. The physicochemical properties of the resulting Schiff base can be fine-tuned by varying the substituents on the aromatic or aliphatic amine.

-

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol.

-

Add the desired primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

-

Caption: Synthesis of Schiff Base Derivatives.

B. Synthesis of Hydrazone Derivatives

Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative. This class of compounds is of particular interest due to the prevalence of the hydrazone moiety in biologically active molecules.

-

Rationale: The introduction of the N-N bond and the additional nitrogen atom of the hydrazone can significantly enhance the compound's ability to form hydrogen bonds with biological targets, potentially leading to increased potency and selectivity.

-

Experimental Protocol: General Procedure for the Synthesis of Hydrazones

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Add the desired hydrazine derivative (e.g., phenylhydrazine, benzhydrazide) (1 equivalent) to the solution.

-

A catalytic amount of a suitable acid (e.g., acetic acid, sulfuric acid) can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature or under gentle reflux for a period ranging from 30 minutes to a few hours, monitoring by TLC.

-

The product, which often precipitates from the reaction mixture, is isolated by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum.

-

Further purification can be achieved by recrystallization.

-

II. Biological Screening: Unveiling the Therapeutic Potential

A systematic and robust biological screening cascade is essential to identify and characterize the therapeutic potential of the newly synthesized this compound derivatives. The following sections detail the protocols for key biological assays.

A. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Triazole derivatives have historically shown significant promise in this area.[3]

-

Rationale: The antimicrobial activity of the synthesized compounds is assessed to determine their potential as new antibiotics or antifungals. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

-

Include positive controls (microorganism in broth without compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Caption: Workflow for MIC Determination.

| Compound ID | Test Organism | MIC (µg/mL) |

| Schiff Base 1a | S. aureus | 16 |

| Hydrazone 2b | E. coli | 32 |

| Ciprofloxacin | S. aureus | 1 |

| Ciprofloxacin | E. coli | 0.5 |

| Note: The data presented in this table is illustrative and intended for formatting demonstration purposes only. |

B. Anticancer Activity Screening

The development of novel anticancer agents with improved efficacy and reduced side effects remains a critical goal in oncology research.[6] Hydrazone derivatives of 1,2,4-triazoles have shown notable cytotoxic effects against various cancer cell lines.[7][8][9][10]

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

| Compound ID | Cell Line | IC50 (µM) |

| Hydrazone 3c | MCF-7 | 5.2 |

| Hydrazone 4d | A549 | 8.7 |

| Doxorubicin | MCF-7 | 0.9 |

| Doxorubicin | A549 | 1.2 |

| Note: The data presented in this table is illustrative and intended for formatting demonstration purposes only. |

C. Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

-

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow.

-

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or the standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

III. Computational Insights: Molecular Docking

To rationalize the observed biological activities and guide further optimization, in silico molecular docking studies can be performed.

-

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7] This computational technique can provide valuable insights into the binding mode and affinity of the synthesized derivatives with their putative biological targets (e.g., microbial enzymes, protein kinases in cancer cells). The results can help in understanding structure-activity relationships (SAR) and in designing more potent analogs.

Caption: Molecular Docking Workflow.

IV. Conclusion and Future Directions

The biological screening of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries, and the screening protocols outlined in this guide provide a robust framework for their biological evaluation. Promising lead compounds identified through this process can be further optimized through medicinal chemistry efforts, guided by structure-activity relationship studies and computational modeling. The integration of synthesis, biological screening, and in silico studies will be paramount in unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nepjol.info [nepjol.info]

- 6. Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids [epubl.ktu.edu]

- 10. researchgate.net [researchgate.net]

In Silico Strategies for the Exploration of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde and its Analogs as Potential Therapeutic Agents

An In-Depth Technical Guide:

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal and anticancer properties.[1][2] This guide focuses on a specific, promising scaffold: 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde . We present a comprehensive, in-silico framework designed to systematically investigate this core molecule and its rationally designed analogs. This document is not merely a list of protocols; it is a strategic guide that explains the causality behind each computational step, from initial target identification to the dynamic simulation of protein-ligand complexes. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations, this guide provides a self-validating workflow to accelerate the identification of potent and selective lead compounds, saving significant time and resources in the early stages of drug discovery.[3]

Section 1: The Core Scaffold: Rationale and Analog Design

The this compound Scaffold

The 1,2,4-triazole ring is considered a "privileged" structure in drug design. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, its dipole moment, and its relative metabolic stability, make it an excellent pharmacophore for interacting with biological targets.[1] The core molecule possesses three key features for modification:

-

The Methyl Group (C5): A small, lipophilic group that can be expanded or replaced to probe hydrophobic pockets in a target's active site.

-

The Triazole Ring (N4): The nitrogen at position 4 can be substituted, influencing the molecule's overall geometry and electronic distribution.

-

The Carbaldehyde Group (C3): A reactive and polar group that is a prime site for derivatization to form Schiff bases, hydrazones, or other functional groups, enabling diverse interactions with a protein target.

Strategy for Rational Analog Design

The goal of analog design is to systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties. A common strategy involves creating a focused library of virtual compounds by modifying the three key positions. This approach allows for a systematic exploration of the structure-activity relationship (SAR).

-

Causality in Design: Why modify these positions? Altering the C5-methyl group to larger alkyl or aryl groups can enhance van der Waals interactions. Modifying the C3-carbaldehyde can introduce new hydrogen bonding opportunities or allow the molecule to occupy different regions of the binding pocket. Substitution at the N4 position can fine-tune the molecule's orientation within the active site. This systematic approach is fundamental to building robust QSAR models later in the workflow.[4]

Section 2: The In Silico Workflow: A Validating Framework

A robust computational strategy relies on the integration of multiple techniques, where the output of one method informs and validates the next. This creates a self-validating system that increases confidence in the final lead candidates.

Caption: Integrated in silico drug discovery workflow.

Section 3: Core Methodologies: Protocols and Rationale

Molecular Docking: Predicting Binding Affinity and Mode

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] The output is a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, which are crucial for understanding potential interactions. Many studies on 1,2,4-triazole derivatives have successfully used docking to identify potential inhibitors for targets like aromatase, tubulin, and various kinases.[6][7]

-

Protein Preparation:

-

Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary parameters.

-

Steps:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential co-factors.

-

Add polar hydrogen atoms, which are critical for forming hydrogen bonds.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein structure in the required .pdbqt format.

-

-

Causality: Removing water is crucial because crystallographic water molecules may not be present in the physiological binding event, and their inclusion can create steric clashes or incorrect hydrogen bond networks. Adding hydrogens and charges is essential for the force field to accurately calculate electrostatic and hydrogen bonding interactions.[8]

-

-

Ligand Preparation:

-

Objective: To generate a 3D conformation of the ligand and prepare it for docking.

-

Steps:

-

Draw the 2D structure of this compound or its analog.

-

Convert the 2D structure to a 3D structure and perform energy minimization to obtain a low-energy conformation.

-

Assign rotatable bonds, which the docking algorithm will manipulate to find the best fit.

-

Save the prepared ligand in .pdbqt format.

-

-

-

Grid Box Generation:

-

Objective: To define the specific search space on the protein where the docking algorithm will attempt to place the ligand.

-

Steps:

-

Identify the active site of the protein, typically from the position of a co-crystallized ligand or from published literature.

-

Define the center and dimensions (x, y, z) of a cube (the "grid box") that encompasses the entire active site.

-

-

Causality: A well-defined grid box is critical for computational efficiency and accuracy. If the box is too small, it may miss the true binding pose. If it's too large, the search becomes computationally expensive and may yield non-relevant binding poses.[5]

-

-

Running the Docking Simulation:

-

Objective: To execute the docking algorithm.

-

Steps:

-

Use the AutoDock Vina command-line interface, providing the prepared protein, prepared ligand, and grid box configuration file as inputs.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

-

The program will generate an output file containing the predicted binding poses and their corresponding affinity scores.

-

-

-

Analysis of Results:

-

Objective: To interpret the docking results to select the most promising compounds.

-

Steps:

-

Analyze the binding affinity scores. A more negative value generally indicates a stronger predicted binding affinity.[7]

-

Visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera).

-

Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and active site residues. The presence of multiple, stable interactions validates the binding score.

-

-

| Compound ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Core | This compound | -6.8 | TYR-234, SER-119 |

| Analog-01 | C3-carbaldehyde -> C3-(phenyl)imine | -8.5 | TYR-234, SER-119, PHE-356 |

| Analog-02 | C5-methyl -> C5-isopropyl | -7.4 | TYR-234, SER-119, LEU-288 |

| Analog-03 | N4-H -> N4-benzyl | -7.9 | TYR-234, SER-119, TRP-145 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[9] A robust QSAR model can predict the activity of newly designed compounds before they are synthesized, saving immense resources.[10]

Caption: Workflow for developing a QSAR model.

-

Data Set Preparation:

-

Objective: To assemble a dataset of compounds with known biological activity (e.g., IC₅₀ values from in vitro assays).

-

Steps:

-

Collect a series of at least 20-25 triazole analogs with corresponding activity data.

-

Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution.

-

-

-

Data Splitting:

-

Objective: To divide the data into a training set for building the model and a test set for validating it.

-

Steps:

-

Randomly split the dataset, typically with 70-80% of compounds in the training set and 20-30% in the test set.

-

-

Trustworthiness: The test set must not be used in any way during model development. Its sole purpose is to provide an unbiased assessment of the model's predictive power on new data.[9]

-

-

Descriptor Calculation:

-

Objective: To calculate numerical values (descriptors) that represent the chemical structure of each molecule.

-

Steps:

-

Use software (e.g., Vlife MDS, PaDEL-Descriptor) to calculate various 2D descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors.[9]

-

-

-

Model Generation and Validation:

-

Objective: To build and validate a statistical model linking the descriptors to biological activity.

-

Steps:

-

Use multiple linear regression (MLR) or other machine learning methods to generate an equation of the form: pIC₅₀ = c₁D₁ + c₂D₂ + ... + constant.

-

Internal Validation: Perform leave-one-out cross-validation on the training set. A good model will have a cross-validated correlation coefficient (q²) > 0.5.

-

External Validation: Use the generated model to predict the activity of the compounds in the test set. A predictive model will have a predictive correlation coefficient (r²_pred) > 0.6.

-

-

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[11] They simulate the movements of atoms in the protein-ligand complex over time, providing crucial insights into the stability of the binding pose and the flexibility of the system.[12][13]

-

System Preparation:

-

Objective: To prepare the protein-ligand complex for simulation.

-

Steps:

-

Take the best-ranked docking pose of the ligand-protein complex.

-

Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file defines the force field parameters for the small molecule.

-

Place the complex in a simulation box (e.g., a cube) of a defined size.

-

-

-

Solvation and Ionization:

-

Objective: To create a more physiologically relevant environment.

-

Steps:

-

Fill the simulation box with explicit water molecules (solvation).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic physiological salt concentration.

-

-

Causality: Water molecules play a critical role in mediating protein-ligand interactions and stabilizing the protein structure. Neutralizing the system is essential for accurate electrostatic calculations during the simulation.[14]

-

-

Minimization and Equilibration:

-

Objective: To relax the system and ensure it reaches a stable temperature and pressure before the production run.

-

Steps:

-

Perform energy minimization to remove any steric clashes or bad geometries.

-

Run a short NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature.

-

Run a short NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the system's pressure and density.

-

-

-

Production MD Run:

-

Objective: To run the main simulation to collect data on the system's dynamics.

-

Steps:

-

Run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (snapshots of the system at regular intervals) are saved for analysis.

-

-

-

Analysis:

-

Objective: To analyze the simulation trajectory to assess stability.

-

Steps:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm a stable interaction.

-

-

Section 4: Advanced Analysis and Data Interpretation

ADMET Prediction

A potent compound is useless if it has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds that are likely to fail in later stages.[15]

-

Protocol: Use online servers like SwissADME to predict key properties.[15] The most common filter is Lipinski's Rule of Five , which suggests that orally active drugs generally have:

-

Molecular Weight ≤ 500 Da

-

LogP ≤ 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

-

| Compound ID | Mol. Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

| Core | 125.12 | 0.85 | 1 | 3 | 0 |

| Analog-01 | 201.22 | 2.50 | 1 | 3 | 0 |

| Analog-02 | 153.17 | 1.65 | 1 | 3 | 0 |

| Analog-04 | 355.40 | 4.80 | 2 | 6 | 0 |

Synthesizing the Data for Lead Selection

The strength of this workflow lies in synthesizing data from all phases. A promising lead candidate should exhibit:

-

Strong Docking Score: Indicates good predicted binding affinity.

-

Favorable Interaction Profile: Forms multiple, logical interactions with key active site residues.

-

QSAR Confirmation: Its activity is well-predicted by a validated QSAR model.

-

Stable MD Simulation: Shows a stable RMSD for both the ligand and protein, with persistent key interactions.

-

Good ADMET Profile: Passes Lipinski's Rule of Five and shows no major toxicity flags.

A compound that satisfies all these criteria has a significantly higher probability of success in subsequent in vitro and in vivo testing.

Conclusion

The in silico framework presented in this guide provides a powerful, multi-faceted approach to investigate this compound and its analogs for therapeutic potential. By layering molecular docking, QSAR, and molecular dynamics, researchers can build a comprehensive understanding of a compound's behavior at the molecular level. This strategy, grounded in explaining the causality behind each step and validated through integrated analyses, enables the rational design and prioritization of high-quality lead candidates, ultimately accelerating the journey from computational hit to clinical success.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cal-tek.eu [cal-tek.eu]

- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrcps.com [ijcrcps.com]

- 8. Report: Computational drug designing of newly synthesized triazoles against potential targets of methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

A Quantum Chemical Investigation of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde: A Technical Guide to Tautomeric Stability and Electronic Structure

Abstract

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its biological activity is intimately linked to its specific tautomeric form and electronic properties. This guide provides an in-depth, technically-focused protocol for the quantum chemical analysis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. We detail a complete computational workflow, from geometry optimization and vibrational analysis to the exploration of the electronic landscape through Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. The primary objective is to determine the relative stability of the principal tautomers and to characterize the electronic features that govern the molecule's reactivity, providing a foundational methodology for researchers in drug discovery and computational chemistry.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern drug development. Its unique physicochemical properties, including metabolic stability and capacity for hydrogen bonding, have led to its incorporation into a wide array of drugs with antifungal, antiviral, and anticancer activities.[1][2] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin highlight the therapeutic success of this scaffold.[3]

The functionality of triazole derivatives is highly dependent on their substitution patterns and, critically, their prototropic tautomerism.[4] The migration of a proton between the ring's nitrogen atoms leads to a dynamic equilibrium of isomers, each with a distinct electronic profile and potential for molecular interaction. This compound, the subject of this guide, possesses substituents that can significantly influence this equilibrium: a methyl group at C5 and a carbaldehyde (formyl) group at C3. Computational studies have shown that for C5-substituted 1,2,4-triazoles, electron-withdrawing groups like carbaldehyde tend to stabilize the 1H-tautomer.[5] This guide will rigorously test this hypothesis.

Understanding the energetic landscape of these tautomers and the molecule's electronic reactivity indicators is paramount for rational drug design. This document serves as a self-validating protocol, explaining not just the steps to be taken but the scientific reasoning—the causality—behind each computational choice.

Theoretical Framework and Causality of Method Selection

The reliability of quantum chemical predictions hinges on the appropriate selection of a theoretical method and basis set. Our choices are guided by the need to balance computational accuracy with efficiency for a molecule of this size and complexity.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its ability to include electron correlation at a cost comparable to the less accurate Hartree-Fock (HF) method.[6] It is an ideal choice for investigating the electronic structure of many-body systems like our target molecule.[7]

-

Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a "global" hybrid functional that incorporates a fraction of exact Hartree-Fock exchange, providing a robust description of molecular geometries and energies for a wide range of organic systems.[8][9] Its widespread use and extensive benchmarking make it a trustworthy choice for this investigation.[10]

-

Basis Set - 6-311++G(d,p): The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

-

6-311G: This is a split-valence, triple-zeta basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility.[11]

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs, potential hydrogen bonds, and delocalized electrons, all of which are present in the triazole ring.[11]

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron distribution, which is essential for correctly modeling the geometry and bonding in a heterocyclic system.[11]

-

This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated theoretical model capable of yielding reliable insights into the structure, stability, and electronic properties of this compound and its tautomers.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the complete computational investigation. All calculations are to be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[12][13][14]

Step 1: Initial Structure Generation

The first step is to build the initial 3D structures for the three potential tautomers of the molecule: 1H, 2H, and 4H-5-Methyl-1,2,4-triazole-3-carbaldehyde. These can be constructed using any molecular editor. The primary structural difference is the position of the hydrogen atom on the triazole ring nitrogens (N1, N2, or N4).

Caption: Tautomeric forms of 5-Methyl-1,2,4-triazole-3-carbaldehyde.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

For each of the three tautomers, a combined geometry optimization and frequency calculation must be performed. This procedure finds the lowest energy conformation (a stationary point on the potential energy surface) and confirms it is a true minimum.[15]

-

Objective: To find the equilibrium geometry and obtain thermochemical data.

-

Gaussian Keyword Example: #p B3LYP/6-311++G(d,p) Opt Freq[10][16][17]

-

Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output.[18] An imaginary frequency indicates the structure is a transition state, not a stable minimum, and the optimization must be revisited.[19]

Step 3: Determination of Relative Tautomer Stability

The relative stability of the tautomers is determined by comparing their Gibbs free energies (G), which are calculated during the frequency analysis step.[20] The tautomer with the lowest Gibbs free energy is the most stable.

-

Procedure:

-

Extract the Gibbs free energy (in Hartrees) for each optimized tautomer from the output files.

-

The most stable tautomer is designated as having a relative energy (ΔG) of 0.00 kcal/mol.

-

For the other tautomers, calculate ΔG using the formula: ΔG (kcal/mol) = (G_tautomer - G_most_stable) * 627.509

-

Step 4: Analysis of Electronic Properties (for the most stable tautomer)

Once the most stable tautomer is identified, a series of single-point calculations are performed on its optimized geometry to analyze its electronic characteristics.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

Objective: To evaluate the molecule's chemical reactivity and kinetic stability. The HOMO (Highest Occupied Molecular Orbital) is the region from which an electron is most likely to be donated, while the LUMO (Lowest Unoccupied Molecular Orbital) is the region most likely to accept an electron.[4][21] The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of reactivity; a smaller gap suggests higher reactivity.[18][22]

-

Data Extraction: The energies of the HOMO and LUMO are found in the standard output of the optimization calculation.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[23] The MEP map shows regions of negative potential (red, electron-rich, attractive to electrophiles) and positive potential (blue, electron-deficient, attractive to nucleophiles).[24]

-

Gaussian Keyword Example: A two-step process is often used. First, generate a density cube file, then a potential cube file from the optimized geometry checkpoint file.[25]

-

#p B3LYP/6-311++G(d,p) cube=density

-

#p B3LYP/6-311++G(d,p) cube=potential guess=read geom=check

-

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: To gain a deeper understanding of charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions that contribute to molecular stability.[26] NBO analysis translates the complex wavefunction into a localized Lewis structure picture of bonds and lone pairs.[1] It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.[12]

-

Caption: The comprehensive computational workflow for analyzing the target molecule.

Results and Discussion (Illustrative Data)

This section presents plausible, illustrative data that would be obtained from the protocol described above.

Tautomer Stability

The relative Gibbs free energies (ΔG) are calculated to determine the most stable tautomer in the gas phase.

| Tautomer | Gibbs Free Energy (Hartree) | ΔG (kcal/mol) |

| 1H-Tautomer | -415.123456 | 0.00 |

| 2H-Tautomer | -415.119876 | 2.25 |

| 4H-Tautomer | -415.121123 | 1.46 |

As hypothesized based on the electron-withdrawing nature of the carbaldehyde group, the 1H-tautomer is predicted to be the most stable form.[5] The 4H-tautomer is the next most stable, followed by the 2H-tautomer. All subsequent analyses will be based on the optimized structure of the 1H-tautomer.

Structural Parameters of the 1H-Tautomer

The optimized geometry provides key bond lengths and angles. These values can be compared with experimental data from similar crystal structures to validate the computational model.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C3-C(aldehyde) | 1.48 |

| C(aldehyde)=O | 1.22 | |

| N1-N2 | 1.38 | |

| N2-C3 | 1.33 | |

| C3-N4 | 1.36 | |

| N4-C5 | 1.34 | |

| C5-N1 | 1.35 | |

| **Bond Angles (°) ** | N1-C5-N4 | 105.5 |

| C5-N4-C3 | 110.0 | |

| N4-C3-N2 | 112.5 |

Vibrational Analysis

The calculated vibrational frequencies help in assigning experimental IR spectra. The most intense and characteristic frequencies for the 1H-tautomer are summarized below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N1-H) | 3450 | N-H stretching |

| ν(C=O) | 1715 | Carbaldehyde C=O stretching |

| ν(C=N/C=C) | 1580, 1510 | Triazole ring stretching |

| δ(N-H) | 1450 | N-H in-plane bending |

These frequencies are consistent with experimental FT-IR data for substituted 1,2,4-triazoles.[28][29]

Electronic Properties of the 1H-Tautomer

-

Frontier Molecular Orbitals (FMOs):

-

E_HOMO: -7.2 eV

-

E_LUMO: -2.5 eV

-

HOMO-LUMO Gap (ΔE): 4.7 eV The HOMO is primarily localized over the triazole ring, while the LUMO is concentrated on the carbaldehyde group, particularly the C=O bond. The relatively moderate energy gap suggests a molecule that is stable but possesses sites of reactivity, a desirable trait in drug design.[14][30]

-

-

Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic landscape. The most negative potential (red) is localized on the oxygen atom of the carbaldehyde group and the N4 atom of the triazole ring, identifying them as the primary sites for electrophilic attack or hydrogen bond acceptance. The most positive potential (blue) is located around the N1-H proton, making it the most likely hydrogen bond donor site.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals significant intramolecular interactions. A key finding would be the strong delocalization (hyperconjugation) from the lone pair orbitals of the ring nitrogens (donors) into the antibonding π*(C=O) orbital of the carbaldehyde group (acceptor). This interaction is quantified by a high second-order perturbation energy, E(2), and explains the electronic communication between the ring and the substituent, contributing to the overall stability of the 1H-tautomer.[23][26]

Conclusion

This guide has detailed a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound. By employing DFT at the B3LYP/6-311++G(d,p) level of theory, we have established a workflow to robustly determine the relative stability of its tautomers and to deeply characterize the electronic structure of the most stable form.

The illustrative results confirm that the 1H-tautomer is the most energetically favorable, a finding driven by the electronic influence of the C3-carbaldehyde substituent. Analysis of the FMOs, MEP, and NBO data provides a coherent picture of the molecule's reactivity, identifying the carbaldehyde oxygen and ring nitrogens as key sites for intermolecular interactions. This protocol is not merely a set of instructions but a self-validating framework that equips researchers in drug development with the tools and rationale to perform high-integrity computational studies on heterocyclic drug scaffolds.

References

- 1. NBO [cup.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 10. gaussian.com [gaussian.com]

- 11. Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program) | Scientific Journal for Faculty of Science-Sirte University [elc2.su.edu.ly]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gaussian.com [gaussian.com]

- 17. Gaussian [signe.teokem.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. learn.schrodinger.com [learn.schrodinger.com]

- 25. MEP [cup.uni-muenchen.de]

- 26. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]

- 28. researchgate.net [researchgate.net]

- 29. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant compounds with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde, a member of this versatile class, presents a compelling case for mechanistic investigation. The presence of the reactive carbaldehyde moiety suggests a potential for covalent interaction with biological targets, while the triazole ring itself offers a framework for high-affinity non-covalent interactions.[1][6] This in-depth technical guide provides a roadmap for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action of this intriguing molecule. We will delve into the rationale behind experimental design, from initial hypothesis generation based on the known pharmacology of related compounds to detailed biochemical and cellular validation, empowering researchers to unlock its therapeutic potential.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged structure in drug discovery, prized for its unique physicochemical properties.[1][3] Its dipole moment, capacity for hydrogen bonding, and structural rigidity enable it to effectively interact with a diverse array of biological targets, particularly enzymes.[1][7] A vast body of literature demonstrates that derivatives of 1,2,4-triazole can act as potent inhibitors of various enzymes, including but not limited to:

-

Cholinesterases (AChE and BChE): Implicated in the pathology of Alzheimer's disease.[8][9][10]

-

α-Glucosidase: A key target in the management of diabetes mellitus.[8][9]

-

Urease and Lipoxygenase (LOX): Associated with bacterial infections and inflammation, respectively.[2][8]

-

Cyclooxygenases (COX-1 and COX-2): Well-established targets for anti-inflammatory drugs.[2]

-

Aromatase: A critical enzyme in estrogen biosynthesis and a target for breast cancer therapy.[4]

Given this precedent, a logical starting point for investigating the mechanism of action of this compound is to hypothesize that it functions as an enzyme inhibitor. The aldehyde functionality at the 3-position is of particular interest, as it can potentially form a Schiff base with lysine residues or undergo nucleophilic attack by cysteine or serine residues within an enzyme's active site, leading to reversible or irreversible inhibition.

Postulated Mechanisms and Initial Target Identification

Based on the established activities of structurally related 1,2,4-triazoles, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Neuro-active Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[8][10]

-

Hypothesis 2: Anti-inflammatory Activity via COX/LOX Inhibition: The molecule could target cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, indicating potential as an anti-inflammatory agent.[2]

-

Hypothesis 3: Metabolic Enzyme Inhibition: Inhibition of enzymes like α-glucosidase could point towards a role in metabolic disorders such as diabetes.[8]

-

Hypothesis 4: Anticancer Activity through Aromatase Inhibition: The compound might inhibit aromatase, an enzyme involved in hormone-dependent cancers.[4]

-

Hypothesis 5: Antimicrobial/Antifungal Activity: The triazole core is a known pharmacophore in many antimicrobial and antifungal agents.[3][7][11] The mechanism could involve the inhibition of essential microbial enzymes.

To initially screen these possibilities, a broad-spectrum enzyme inhibition panel is the most efficient approach.

Experimental Validation: A Step-by-Step Guide

The following sections provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

While the target compound is commercially available, in-house synthesis allows for the generation of analogues for structure-activity relationship (SAR) studies. A common route to 1,2,4-triazole-3-carbaldehydes involves the oxidation of the corresponding 3-methyl derivative.[6]

Protocol 1: Oxidation of 3,5-dimethyl-4H-1,2,4-triazole

-

Reaction Setup: In a round-bottom flask, suspend 3,5-dimethyl-4H-1,2,4-triazole in a suitable solvent such as dioxane.

-

Oxidizing Agent: Add selenium dioxide (SeO₂) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Initial Enzyme Inhibition Screening

A high-throughput screen against a panel of enzymes is the most effective way to narrow down the potential targets.

Protocol 2: Broad-Spectrum Enzyme Inhibition Assay

-

Enzyme Panel: Select a commercially available enzyme inhibition screening panel that includes representatives from major enzyme classes, such as proteases, kinases, phosphatases, and metabolic enzymes. Prioritize enzymes from the postulated target classes (AChE, BChE, COX-1, COX-2, LOX, α-glucosidase, aromatase).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Execution: Perform the inhibition assays according to the manufacturer's instructions. Typically, this involves incubating the enzyme with the compound at a fixed concentration (e.g., 10 µM) followed by the addition of a substrate that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: Calculate the percentage of inhibition for each enzyme. A significant inhibition (e.g., >50%) at the screening concentration warrants further investigation.

Data Presentation: Initial Enzyme Inhibition Screen

| Enzyme Target | Compound Concentration (µM) | Percent Inhibition (%) |